molecular formula C19H17ClN2O3S B2492190 (Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 300813-53-0

(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2492190
CAS No.: 300813-53-0
M. Wt: 388.87
InChI Key: HTPPWYHMESHTTF-ZROIWOOFSA-N
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Description

(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The compound’s mode of action is not fully understood. It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. These interactions may lead to changes in the conformation or activity of the target, resulting in altered cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways. Given its structure, it could potentially interfere with pathways involving similar structures or functional groups. The specific pathways and their downstream effects are yet to be elucidated .

Result of Action

Based on its structure, it may have potential antiviral or anticancer activity . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by pH changes, while its efficacy could be influenced by interactions with other molecules in the cellular environment .

Properties

IUPAC Name

ethyl 2-[[(Z)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-4-25-19(24)16-11(2)12(3)26-18(16)22-17(23)14(10-21)9-13-7-5-6-8-15(13)20/h5-9H,4H2,1-3H3,(H,22,23)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPPWYHMESHTTF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=CC=C2Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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